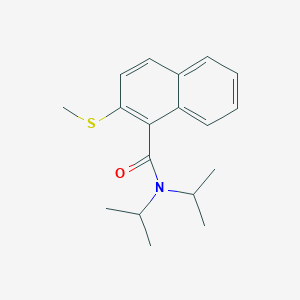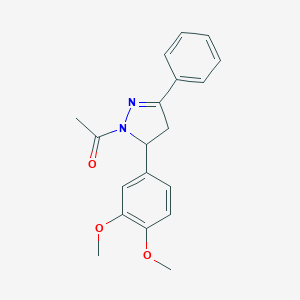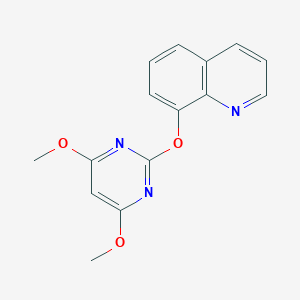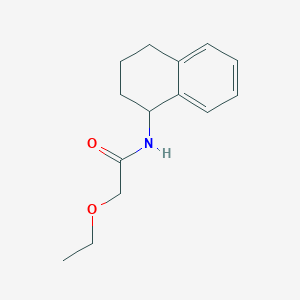
N-(3,4,5-trimethoxybenzyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4,5-trimethoxybenzyl)glycine, also known as TMB-4, is a synthetic compound that has gained significant attention in the scientific community for its potential use in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound is a derivative of glycine, an amino acid that plays a crucial role in the central nervous system. The synthesis of TMB-4 was first reported in 2006, and since then, numerous studies have been conducted to investigate its mechanism of action and potential applications.
作用機序
The mechanism of action of N-(3,4,5-trimethoxybenzyl)glycine is not fully understood, but it is believed to act as a modulator of the glutamatergic system. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its activity is regulated by various receptors and transporters. This compound has been shown to modulate the activity of these receptors and transporters, leading to an increase in glutamate release and an improvement in synaptic plasticity.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect neurons from oxidative stress and improve cell viability. In vivo studies have shown that this compound can improve cognitive function and memory retention in animal models. This compound has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(3,4,5-trimethoxybenzyl)glycine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily controlled. This compound is also stable and can be stored for extended periods. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N-(3,4,5-trimethoxybenzyl)glycine. One area of interest is the development of this compound derivatives with improved properties, such as increased solubility and potency. Another area of interest is the investigation of this compound as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the glutamatergic system. Finally, the potential use of this compound in combination with other drugs or therapies should be investigated to determine if it can enhance their efficacy.
合成法
The synthesis of N-(3,4,5-trimethoxybenzyl)glycine involves a multi-step process that requires the use of various reagents and solvents. The initial step involves the protection of the amino group of glycine using a benzyl group. This is followed by the introduction of three methoxy groups at the 3rd, 4th, and 5th positions of the benzyl ring using methoxylation reagents. The final step involves the removal of the benzyl group to yield this compound. The synthesis process has been optimized to improve yield and purity, and various modifications have been made to the process to produce this compound derivatives with different properties.
科学的研究の応用
N-(3,4,5-trimethoxybenzyl)glycine has been extensively studied for its potential use in various scientific fields. In medicinal chemistry, this compound has been investigated for its ability to act as a neuroprotective agent and to improve cognitive function. In pharmacology, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In neuroscience, this compound has been investigated for its ability to modulate the activity of neurotransmitters and to regulate synaptic plasticity.
特性
分子式 |
C12H17NO5 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
2-[(3,4,5-trimethoxyphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C12H17NO5/c1-16-9-4-8(6-13-7-11(14)15)5-10(17-2)12(9)18-3/h4-5,13H,6-7H2,1-3H3,(H,14,15) |
InChIキー |
YVKIONKKSOFMJL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC(=O)O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)


![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)






![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)
